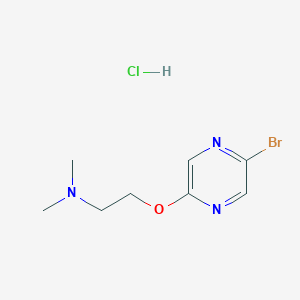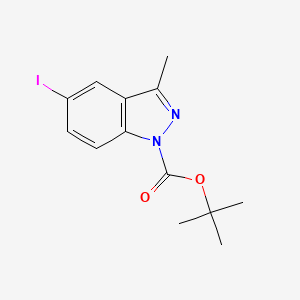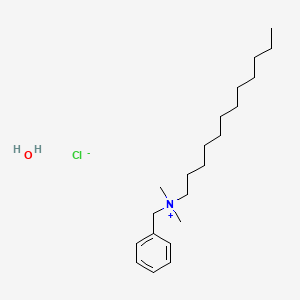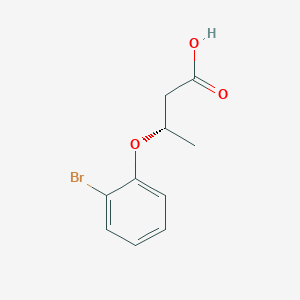
(S)-3-(2-Bromophenoxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-Bromophenoxy)butanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Bromophenoxy)butanoic acid typically involves the reaction of 2-bromophenol with (S)-3-chlorobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol attacks the carbon atom bearing the chlorine atom in (S)-3-chlorobutanoic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
化学反应分析
Types of Reactions
(S)-3-(2-Bromophenoxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of (S)-3-(2-Phenoxy)butanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: (S)-3-(2-Phenoxy)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-3-(2-Bromophenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-(2-Bromophenoxy)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and the phenoxy group play crucial roles in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
®-3-(2-Bromophenoxy)butanoic acid: The enantiomer of (S)-3-(2-Bromophenoxy)butanoic acid, with similar chemical properties but different biological activities.
(S)-3-(2-Chlorophenoxy)butanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(S)-3-(2-Phenoxy)butanoic acid: Lacks the halogen atom, resulting in different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and interactions with other molecules. Its chiral nature also makes it valuable in studying stereochemistry and its effects on biological systems.
属性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
(3S)-3-(2-bromophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI 键 |
DBUZKORZHVNTLG-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CC(=O)O)OC1=CC=CC=C1Br |
规范 SMILES |
CC(CC(=O)O)OC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


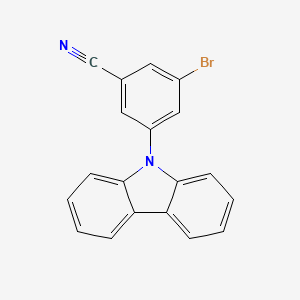
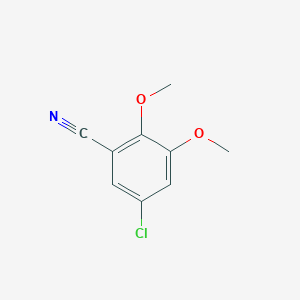
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
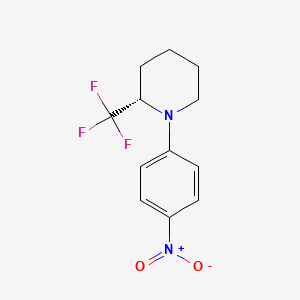

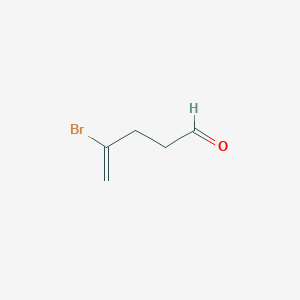
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)

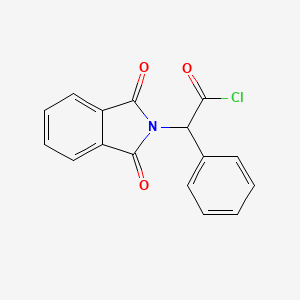
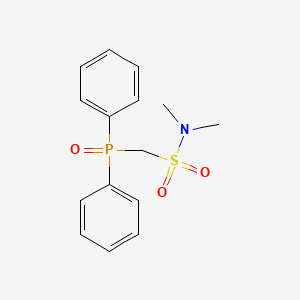
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
